Flumedroxone acetate (17-acetoxy-6α-trifluoromethylpregn-4-ene-3,20-dione), also known as WG537 or Demigran, is a synthetic steroid. [, ] While it has been investigated for its potential use in migraine prophylaxis, the focus of this analysis is on its scientific research applications. [, , ] Flumedroxone acetate was synthesized and provided by Leo Pharmaceutical Products Ltd., Ballerup, Denmark. []
Flumedroxone is derived from the natural steroid hormone cortisone. It belongs to the class of drugs known as glucocorticoids, which are characterized by their anti-inflammatory effects. Glucocorticoids are widely used in clinical practice for their efficacy in treating a range of inflammatory and autoimmune disorders.
The synthesis of Flumedroxone typically involves several chemical reactions that modify the steroid structure to enhance its therapeutic properties. Common methods include:
The synthesis generally requires a controlled environment to manage reaction conditions such as temperature and pressure. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and ensure the purity of the final product.
Flumedroxone has a complex molecular structure typical of corticosteroids, featuring multiple fused rings. Its molecular formula is , with a specific arrangement of functional groups that contribute to its biological activity.
Flumedroxone undergoes various chemical reactions that are crucial for its biological activity:
The kinetics of these reactions can be studied using spectroscopic methods, allowing researchers to understand how Flumedroxone behaves under physiological conditions.
Flumedroxone exerts its effects primarily through binding to glucocorticoid receptors in target cells. This interaction leads to:
Studies have shown that Flumedroxone significantly decreases levels of interleukins and tumor necrosis factor-alpha, which are key mediators in inflammatory processes.
Flumedroxone is utilized in various scientific and medical contexts:
Flumedroxone (International Nonproprietary Name), systematically named 17α-Hydroxy-6α-(trifluoromethyl)pregn-4-ene-3,20-dione, is a synthetic steroidal progestogen derived from the pregnane skeleton. Its molecular formula is C₂₂H₂₉F₃O₃, corresponding to a molecular weight of 398.47 g/mol [1] [9]. The compound features seven defined stereocenters, confirming its absolute stereochemical configuration as (2R,8S,9S,10R,13S,14S,15S)-14-acetyl-14-hydroxy-2,15-dimethyl-8-(trifluoromethyl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-5-one in extended IUPAC nomenclature [1] [9]. The critical structural elements include:
The trifluoromethyl group at C6α induces significant steric and electronic effects, altering the molecule’s polarity and metabolic stability compared to non-halogenated steroids [1] [6]. Three-dimensional conformational studies using X-ray crystallography or NMR spectroscopy would confirm that the –CF₃ group occupies an axial position, distorting ring B’s planarity and influencing receptor binding.
Table 1: Atomic Coordinates and Connectivity of Flumedroxone
Atom | Bonded To | Bond Type | Stereochemistry |
---|---|---|---|
C6 | C19 (CF₃) | Covalent | α-configuration |
C17 | OH | Covalent | α-configuration |
C3 | O (ketone) | Double | Planar |
C20 | O (ketone) | Double | Planar |
Flumedroxone belongs to the 17α-hydroxyprogesterone class of progestogens but distinguishes itself through strategic fluorination. Key comparisons with canonical progesterone derivatives include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1